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Compound of Interest

Compound Name: Cefdaloxime

Cat. No.: B1239440

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdaloxime is a third-generation cephalosporin antibiotic, a class of -lactam antibiotics
known for their broad spectrum of activity against bacterial pathogens. This technical guide
provides a comprehensive overview of the synthesis and chemical characterization of
Cefdaloxime, intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and manufacturing. The information presented
herein is curated from scientific literature and chemical databases, offering detailed
experimental protocols, data analysis, and structural elucidation.

Chemical Structure and Properties

Cefdaloxime, chemically known as (6R,7R)-7-[[(22)-2-(2-amino-1,3-thiazol-4-yl)-2-
(hydroxyimino)acetyllJamino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-
carboxylic acid, possesses the following molecular characteristics:
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Property Value
Molecular Formula C14H15N506S2
Molecular Weight 413.4 g/mol
CAS Number 80195-36-4

(6R,7R)-7-[[(2Z2)-2-(2-amino-1,3-thiazol-4-yl)-2-
hydroxyiminoacetyllamino]-3-

IUPAC Name Y Y 4 ]
(methoxymethyl)-8-oxo-5-thia-1-

azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Synthesis of Cefdaloxime

A robust and efficient large-scale synthesis of Cefdaloxime has been developed, which notably
avoids the need for chromatographic purification steps. The synthesis commences with a
commercially available starting material and proceeds through a key intermediate to yield the
final product.

Synthesis Pathway

The synthesis of Cefdaloxime can be effectively illustrated as a two-step process starting from
(6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA).
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Starting Materials

AMCA Trityl-protected
((6R,7R)-7-amino-3-(methoxymethyl)-3- yi-pro .
. . mercaptobenzothiazole thioester
cephem-4-carboxylic acid)
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Cefdaloxime Synthesis Pathway
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Experimental Protocol for Synthesis

Step 1: Synthesis of (6R,7R)-7-[(Z)-(2-Aminothiazol-4-yl)
[(triphenylmethoxy)imino]acetamido]-3-(methoxymethyl)-3-cephem-4-carboxylic Acid (Tritylated
Cefdaloxime)

o To a well-stirred mixture of 2-benzothiazolyl (Z)-(2-aminothiazol-4-yl)
[(triphenylmethoxy)imino]thioacetate (5.8 kg, 10 mol) in N-methyl-2-pyrrolidone (45 L), add
(6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA) (2.2 kg, 9 mol).

e Subsequently, add bis(trimethylsilyl)acetamide (2.48 L) at room temperature.

e The reaction mixture, initially a yellow suspension, will slowly transition to a dark green
solution.

Step 2: Synthesis of (6R,7R)-7-[(Z)-(2-Aminothiazol-4-yl)(hydroxyimino)acetamido]-3-
(methoxymethyl)-3-cephem-4-carboxylic Acid (Cefdaloxime)

To a suspension of the crude tritylated Cefdaloxime (6.6 kg) in formic acid (20 L), add water
(4L).

 Stir the mixture at room temperature for 2 hours.
e Cool the reaction mixture to 5 °C and filter by suction.
e Wash the residue three times with 2.5 L portions of a formic acid/water (5:1) mixture.

 For final purification, dissolve the crude Cefdaloxime in dimethyl sulfoxide and precipitate
with methanol to obtain a nearly colorless powder.

Chemical Characterization of Cefdaloxime

The chemical structure and purity of synthesized Cefdaloxime are confirmed through various
analytical techniques.

Characterization Workflow
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The following diagram illustrates the typical workflow for the chemical characterization of

Cefdaloxime.
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Cefdaloxime Characterization Workflow

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation
pattern of Cefdaloxime and its intermediates.

Experimental Protocol for Mass Spectrometry:
e Instrumentation: A Fisons Instrument VG TRIO 2000 mass spectrometer or equivalent.

« lonization Mode: Electrospray lonization (ESI) is commonly used for cephalosporins.
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o Sample Preparation: Dissolve the sample in a suitable solvent such as a methanol/water
mixture.

e Analysis: Acquire mass spectra in both positive and negative ion modes to observe the
protonated molecule [M+H]* and deprotonated molecule [M-H]~, respectively.

Data for Tritylated Cefdaloxime Intermediate:

lon m/z (relative intensity)
[M + NaJ* 678 (10)
M + HJ* 656 (15)
[CioH1s]* 243 (50)

Note: This data is for the tritylated intermediate, not the final Cefdaloxime product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of Cefdaloxime, providing
information about the chemical environment of each proton and carbon atom.

Experimental Protocol for NMR Spectroscopy:
e Instrumentation: A 400 MHz or higher NMR spectrometer.
e Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is a common solvent for cephalosporins.
o Experiments:
o H NMR: To identify the proton environments and their couplings.
o 13C NMR: To identify the carbon skeleton.

o 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons
and to fully assign the structure.

Expected *H and 3C NMR Data:
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While specific, fully assigned NMR data for Cefdaloxime is not readily available in the public
domain, the following table provides expected chemical shift ranges for key functional groups
based on related cephalosporin structures.

. Expected *H Chemical Expected **C Chemical
Functional Group ) )
Shift (ppm) Shift (ppm)
B-lactam Protons (H-6, H-7) 5.0-6.0 ~57-59
Thiazole Proton (H-5") 6.5-75 ~110-145
Methoxy Protons (-OCH3) 3.8-4.0 ~60
Methoxymethyl Protons (-
4.0-45 ~65-70

CH20CH5)

. . . ~25-30 (C-2), ~120-130 (C-3,
Dihydrothiazine Ring Protons 3.0-4.0

C-4)
Carboxyl Carbon (-COOH) - ~160-165
Amide Carbonyl (-C=0) - ~160-165
B-lactam Carbonyl (-C=0) - ~165-175
Imino Carbon (=N-O-) - ~150

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the Cefdaloxime
molecule by observing the absorption of infrared radiation.

Experimental Protocol for FT-IR Spectroscopy:
¢ Instrumentation: A standard FT-IR spectrometer.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the sample or use an Attenuated Total Reflectance (ATR) accessory.

e Analysis: Record the spectrum in the range of 4000-400 cm~1.
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Expected FT-IR Absorption Bands:

Wavenumber (cm~?) Functional Group

3400 - 3200 O-H and N-H stretching

~3100 C-H stretching (aromatic/vinylic)
~2950 C-H stretching (aliphatic)

~1770 C=0 stretching (B-lactam)
~1670 C=0 stretching (amide)

~1610 C=N stretching

~1540 N-H bending

~1370 C-H bending

~1270 C-0O stretching

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Cefdaloxime and for quantifying it in
various matrices.

Experimental Protocol for HPLC Analysis:
e Instrumentation: A standard HPLC system with a UV detector.
e Column: A C18 reversed-phase column is typically used.

* Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic
solvent (e.g., acetonitrile or methanol), often in a gradient elution.

o Detection: UV detection at a wavelength where Cefdaloxime has significant absorbance
(typically around 254 nm).

o Quantification: Purity is determined by calculating the area percentage of the main peak
relative to the total peak area.
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Conclusion

This technical guide provides a detailed framework for the synthesis and chemical
characterization of Cefdaloxime. The presented synthesis route offers an efficient method for
large-scale production. The analytical protocols described are essential for ensuring the
identity, purity, and quality of the final active pharmaceutical ingredient. While specific spectral
data for Cefdaloxime is limited in publicly accessible literature, the provided expected ranges
and general methodologies for related compounds offer a strong basis for in-house analytical
method development and validation. This information is intended to empower researchers and
drug development professionals in their work with this important third-generation
cephalosporin.

 To cite this document: BenchChem. [An In-depth Technical Guide on the Synthesis and
Chemical Characterization of Cefdaloxime]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239440#cefdaloxime-synthesis-and-chemical-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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